(5-Phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol
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Overview
Description
(5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol is a small organic molecule belonging to the class of phenylpyrimidines . This compound is characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core, a phenyl group, and a pyridin-3-ylmethylamino substituent. It has a molecular formula of C19H17N5O and a molecular weight of 331.37 g/mol .
Preparation Methods
The synthesis of (5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and inert atmospheres to ensure the desired product yield . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and yield.
Chemical Reactions Analysis
(5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol undergoes various chemical reactions, including:
Scientific Research Applications
(5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2) . By binding to CDK2, it inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the regulation of cell cycle progression and the induction of programmed cell death .
Comparison with Similar Compounds
Similar compounds to (5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol include other phenylpyrimidines and pyrazolo[1,5-a]pyrimidines . These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties . For example, PHTPP (4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) is a selective estrogen receptor β antagonist with distinct biological activities .
Properties
Molecular Formula |
C19H17N5O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl]methanol |
InChI |
InChI=1S/C19H17N5O/c25-13-16-12-22-24-18(21-11-14-5-4-8-20-10-14)9-17(23-19(16)24)15-6-2-1-3-7-15/h1-10,12,21,25H,11,13H2 |
InChI Key |
RBLKWWBHDUBPFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NCC4=CN=CC=C4)CO |
Origin of Product |
United States |
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